![molecular formula C16H12ClN5O B5619420 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
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Description
"4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine" is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions starting from base materials like o-phenylenediamine, with steps including condensation, cyclization, and functional group modifications (Soselia et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds often features a benzimidazole moiety, known for its planar, conjugated, and aromatic characteristics. This structure can contribute to various intermolecular interactions, such as hydrogen bonding (Afshar et al., 1987).
Chemical Reactions and Properties
Benzimidazole derivatives, including those similar to the compound , are involved in various chemical reactions, leading to the formation of different products depending on the reaction conditions and reagents used (Sriramoju et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-11-5-3-4-10(8-11)9-22-13-7-2-1-6-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCUCVSXEOVDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2,5-oxadiazol-3-amine |
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